Epicinchonidine

説明

Historical Context of Cinchona Alkaloids as Chiral Sources

The Cinchona alkaloids, a group of compounds extracted from the bark of the Cinchona tree, have a rich history intertwined with the development of chemistry and medicine. uni-regensburg.de Initially introduced to Europe in the 17th century for their potent antimalarial properties, their role in science expanded dramatically with the work of Louis Pasteur in the 19th century. uni-regensburg.de In 1853, Pasteur utilized these naturally occurring chiral molecules as resolving agents, a landmark achievement that heralded a new era in the study of stereochemistry. uni-regensburg.de His investigations, which involved separating racemic mixtures by forming diastereomeric salts with optically active Cinchona bases, were fundamental in understanding molecular chirality. nih.gov This work not only provided a practical method for racemate resolution but also established the Cinchona alkaloids as a foundational "chiral pool"—a readily available source of complex, stereochemically defined molecules for further chemical innovation. nih.govtandfonline.com

Stereochemical Significance within the Cinchona Alkaloid Framework

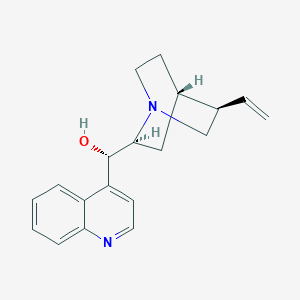

The Cinchona alkaloids are characterized by a quinoline and a quinuclidine ring system linked by a hydroxymethylene bridge. researchgate.net The framework contains five stereocenters, leading to a family of diastereomers. The four major naturally occurring alkaloids—quinine, quinidine, cinchonine, and cinchonidine—exist as two pseudoenantiomeric pairs. uevora.pt For instance, cinchonidine and cinchonine are considered pseudoenantiomers, as are quinine and quinidine. rsc.org They share the same configuration at certain stereocenters (1S, 3R, 4S) but have opposite configurations at the C8 and C9 atoms, which constitute the critical β-hydroxyamine functionality. researchgate.netontosight.ai

Epicinchonidine is the C9 epimer of cinchonidine, meaning it differs only in the spatial arrangement of the hydroxyl group at the C9 position. This inversion from the natural erythro configuration in cinchonidine to the threo configuration in this compound significantly alters the molecule's three-dimensional shape and reactivity. nih.gov This specific stereochemical feature is central to its use in modern catalysis, as the orientation of the C9 hydroxyl group dictates the chiral environment it can create. nih.gov

| Compound | Configuration at C8 | Configuration at C9 | Relationship |

|---|---|---|---|

| Cinchonidine | S | R | Diastereomer of Cinchonine |

| Cinchonine | R | S | Diastereomer of Cinchonidine |

| This compound | S | S | C9-Epimer of Cinchonidine |

| Epicinchonine | R | R | C9-Epimer of Cinchonine |

| Quinine | S | R | Diastereomer of Quinidine |

| Quinidine | R | S | Diastereomer of Quinine |

Evolution of Research Trajectories Focused on this compound

While the major Cinchona alkaloids have been used for over a century, dedicated research into their "epi" counterparts, such as this compound, is a more recent development. The evolution of this research has been driven by the quest for novel catalysts with unique stereoselectivity.

A critical step in this evolution was the development of reliable synthetic methods to access this compound from its more abundant natural diastereomer, cinchonidine. Researchers established that this compound can be synthesized in high yield via a one-pot Mitsunobu inversion followed by saponification, making the compound readily available for study. nih.govfrontiersin.org

Initial interest in this compound was sparked by its distinct conformational properties. Studies selected this compound for computational and catalytic investigations due to its perceived conformational rigidity compared to other alkaloids. nih.gov This rigidity is considered advantageous for a catalyst, as it can lead to more predictable and higher enantioselectivity in chemical reactions. Theoretical studies have explored its non-covalent interactions, such as hydrogen and pnicogen bonding, to understand how it creates a chiral pocket to control the stereochemical outcome of a reaction. frontiersin.orgresearchgate.net

The primary focus of this compound research has been its application and the application of its derivatives in asymmetric organocatalysis. Key research trajectories include:

Development of 9-Amino(9-deoxy)this compound Catalysts: The amino derivative of this compound has proven to be a highly versatile catalyst. rsc.org These catalysts, often supported on materials like phosphotungstic acid or zirconium phosphonate, have been successfully employed in asymmetric aldol reactions, particularly in aqueous media. rsc.orgrsc.org The solid support allows for easy recovery and reuse of the catalyst, aligning with the principles of green chemistry. rsc.org

Synthesis of this compound-Triazole Derivatives: In a modern approach, researchers have used "click chemistry" to attach 1,2,3-triazole moieties to the this compound scaffold. tandfonline.comresearchgate.net These novel derivatives have been screened for their catalytic activity in a range of organic reactions, including the Michael addition, Biginelli reaction, and ketimine hydrosilylation, demonstrating the modularity and tunability of the this compound framework. tandfonline.comx-mol.com

| This compound Derivative | Type of Reaction Catalyzed | Key Research Finding |

|---|---|---|

| 9-Amino(9-deoxy)this compound on Zirconium Phosphonate | Asymmetric Aldol Reaction | Achieved excellent catalytic properties in aqueous medium with good reusability. rsc.org |

| 9-Amino(9-deoxy)this compound on Phosphotungstic Acid | Asymmetric Aldol Reaction | Afforded good yields and excellent stereoselectivities (up to 97% ee). rsc.org |

| This compound-1,2,3-triazoles | Michael Addition, Biginelli Reaction, Ketimine Hydrosilylation | First report of these derivatives in organocatalysis, showing the potential of modular synthesis. tandfonline.comx-mol.com |

| Unmodified this compound | Computational Modeling | Simulated to study non-covalent interactions (pnicogen bonding) for catalyst design. frontiersin.org |

This focused research demonstrates a clear trajectory: from understanding the fundamental stereochemistry of this compound to synthesizing it efficiently and, finally, to engineering advanced, often reusable, catalysts for complex and stereoselective organic transformations.

特性

IUPAC Name |

(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPWYEUPVWOPIM-LSOMNZGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314486 | |

| Record name | (8α,9S)-Cinchonan-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-54-9, 118-10-5 | |

| Record name | (8α,9S)-Cinchonan-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicinchonidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonan-9-ol, (9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (8α,9S)-Cinchonan-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinchonan-9-ol, (8α,9S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPICINCHONIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/385SOH9O9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies of Epicinchonidine

Stereoselective Synthesis of Epicinchonidine Scaffold

The generation of the this compound scaffold, which features an inverted stereocenter at the C9 position compared to its natural diastereomer, cinchonidine, is a cornerstone of its application in asymmetric synthesis. The methodologies developed are designed to be highly stereoselective, ensuring the precise spatial arrangement required for its catalytic activity.

Regioselective Conversion from Cinchonidine Precursors

The primary route to this compound begins with its naturally abundant and less expensive diastereomer, cinchonidine. researchgate.netfrontiersin.orgnih.gov The key transformation is the inversion of the absolute configuration at the C9 hydroxyl group from (9R) in cinchonidine to (9S) in this compound. This conversion must be regioselective, targeting the C9-OH group specifically, which acts as a crucial functional handle for the stereochemical inversion. The vicinal amino alcohol motif within the cinchonidine structure, where the C9-OH is proximal to the quinuclidine nitrogen, is central to the reactivity and the methods employed for its conversion. nih.gov The synthesis of the (8S,9R) and (8R,9S)-9-amino-(9-deoxy) cinchona alkaloids, which are pseudoenantiomers, also relies on the inversion of the C9 stereogenic center of the commercially available cinchona alkaloids. rhhz.net

Application of Mitsunobu Inversion and Subsequent Saponification

A highly efficient and widely adopted method for the epimerization of the C9 center is the Mitsunobu reaction. researchgate.netnih.govorganic-chemistry.org This reaction facilitates the conversion of primary and secondary alcohols with a clean inversion of stereochemistry. organic-chemistry.org For the synthesis of this compound, a one-pot procedure involving Mitsunobu esterification followed by in-situ saponification has proven to be particularly effective. researchgate.netfrontiersin.orgnih.gov

In this process, cinchonidine is treated with 4-nitrobenzoic acid (PNBA), diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃). researchgate.netfrontiersin.orgnih.gov The triphenylphosphine and DEAD first form a phosphonium intermediate which activates the C9-hydroxyl group of cinchonidine. organic-chemistry.org This activated group is then displaced by the 4-nitrobenzoate nucleophile in an Sₙ2 reaction, leading to the formation of an ester with an inverted configuration at the C9 position. researchgate.netorganic-chemistry.org The subsequent addition of a base, such as lithium hydroxide (LiOH), saponifies the ester intermediate in the same pot, yielding diastereomerically pure this compound. researchgate.netfrontiersin.orgnih.gov This one-pot method is advantageous as it is operationally simpler and often provides higher yields (e.g., 78%) compared to multi-step procedures that require intermediate purification. researchgate.netfrontiersin.orgnih.gov

| Method | Precursor | Key Reagents | Product | Typical Yield | Reference |

| Mitsunobu Inversion & Saponification | Cinchonidine | 4-Nitrobenzoic acid (PNBA), DEAD, PPh₃, LiOH | This compound | 78% | researchgate.netfrontiersin.orgnih.gov |

| Hydrolysis of O-Mesyl Derivative | Cinchonidine | Mesyl chloride (MsCl), L-tartaric acid | This compound | 85% (for epi-quinine) | jku.atdaneshyari.com |

Hydrolytic Routes from O-Mesylated Derivatives

An alternative synthetic route to achieve C9 epimerization involves the hydrolysis of O-sulfonated derivatives of cinchonidine, such as mesylates or tosylates. daneshyari.comresearchgate.netuj.edu.pl This is typically a two-step process. First, the C9-hydroxyl group of cinchonidine is converted into a good leaving group by reacting it with mesyl chloride (MsCl) or tosyl chloride (TsCl). jku.atresearchgate.net

In the second step, the resulting O-mesylated or O-tosylated intermediate undergoes nucleophilic substitution (Sₙ2) with water, leading to the inversion of the stereocenter and the formation of this compound. jku.at This hydrolysis is often carried out in a weak acid medium, such as aqueous tartaric acid. jku.atuj.edu.pl While effective, this method can present challenges. For instance, the conversion of O-tosylcinchonine has been reported to be difficult, sometimes leading to side products through elimination reactions. uj.edu.pl However, the hydrolysis of O-mesylated derivatives is generally considered an efficient method for the C9 epimerization of Cinchona alkaloids. uj.edu.pl For example, 9-epi-quinine has been prepared in 85% yield via the hydrolysis of its mesylated precursor. jku.at

Design and Synthesis of this compound-Derived Chiral Catalysts and Ligands

The this compound scaffold, with its unique stereochemistry and multiple functional groups, is a valuable platform for the development of specialized chiral catalysts and ligands. nih.govdntb.gov.uaresearchgate.netscispace.com These derivatives are engineered to enhance catalytic activity and selectivity in a wide range of asymmetric reactions by introducing new functional moieties that can participate in substrate activation and stereocontrol. nih.govacs.org

Epicinchona-Thiourea Hybrid Catalyst Architectures

A prominent class of this compound-derived organocatalysts are the epicinchona-thiourea hybrids. nih.govacs.orgacs.org These bifunctional catalysts are synthesized by incorporating a thiourea group into the this compound framework, typically at the C9 position. The synthesis first requires the conversion of the C9-hydroxyl group of this compound into a primary amine, 9-amino(9-deoxy)this compound. This amine then serves as a handle for the attachment of a thiourea moiety, such as N-[3,5-bis(trifluoromethyl)]phenylthiourea. acs.org

The resulting hybrid catalyst possesses both a basic quinuclidine nitrogen from the original alkaloid and a hydrogen-bond-donating thiourea group. acs.orgacs.org This dual functionality allows the catalyst to activate both the nucleophile (via the Lewis base) and the electrophile (via hydrogen bonding) simultaneously, leading to high levels of stereoselectivity in reactions like Michael additions. acs.orgacs.org DFT calculations have shown that the thiourea group and the protonated quinuclidine amine work in concert to bind and orient the substrates in the transition state, which is key to their effectiveness. acs.org

Conjugation with 1,2,3-Triazole Moieties via Click Chemistry

The modular synthesis of diverse catalyst libraries from an this compound scaffold has been greatly facilitated by the application of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netresearchgate.netbeilstein-journals.org This method allows for the efficient and regioselective conjugation of this compound with 1,2,3-triazole moieties. researchgate.netresearchgate.net

| Derivative Class | Synthetic Strategy | Key Intermediate | Purpose | Reference |

| Epicinchona-Thiourea Hybrids | Amination and thiourea formation | 9-Amino(9-deoxy)this compound | Bifunctional organocatalysis | nih.govacs.orgacs.org |

| This compound-Triazole Conjugates | Mitsunobu azidation and CuAAC ("Click Chemistry") | 9-Azido-(9-deoxy)-epicinchonidine | Modular ligand/catalyst synthesis | researchgate.netresearchgate.netbeilstein-journals.org |

Preparation of Primary Amine Derivatives for Organocatalysis

The introduction of a primary amine group at the C9 position of the this compound scaffold is a crucial modification for creating a range of potent organocatalysts. These 9-amino(9-deoxy)epi Cinchona alkaloids are particularly effective in the asymmetric functionalization of carbonyl compounds. researchgate.net

A common strategy for synthesizing these primary amine derivatives involves a two-step sequence starting from the parent alkaloid. researchgate.net The initial step is a Mitsunobu reaction to introduce an azide group at the C9 position. This is followed by reduction of the azide to the corresponding primary amine. researchgate.net This method has been successfully applied to a 5-gram scale synthesis. researchgate.net

Alternatively, a more scalable approach begins with the O-mesylation of the C9 hydroxyl group, followed by nucleophilic substitution with an azide. The resulting azido derivative can then be selectively reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation (Pd/C). researchgate.net These primary amine derivatives of this compound have proven to be effective catalysts in various reactions, including asymmetric aldol reactions, often providing high yields and enantioselectivities. researchgate.net For instance, this compound-derived primary amine 91 has been utilized as an organocatalyst in the Michael addition of 1-acetylcycloalkene derivatives to nitroalkenes. nih.gov

Construction of Squaramide-Based this compound Derivatives

Squaramides are versatile hydrogen-bonding motifs that can be incorporated into the this compound framework to create highly effective bifunctional organocatalysts. researchgate.net The synthesis of these derivatives typically involves the reaction of a C9-amino-substituted this compound with a dialkyl squarate, such as dimethyl squarate. researchgate.netnih.gov This reaction is generally carried out under mild conditions at room temperature with stirring in an inert atmosphere. mdpi.com

The formation of either mono- or disubstituted squaramides can often be controlled by the choice of solvent. mdpi.com For the synthesis of squaramides from aromatic primary amines, the use of a catalyst like zinc triflate is recommended to achieve good reaction performance. mdpi.com

These squaramide-based this compound catalysts have demonstrated remarkable efficiency in various enantioselective transformations, most notably in Michael addition reactions. researchgate.netresearchgate.net The squaramide moiety acts as a hydrogen-bond donor, activating the electrophile, while the cinchona alkaloid's tertiary amine activates the nucleophile, leading to high levels of stereocontrol. researchgate.net Polymeric versions of these catalysts have also been developed, offering advantages in terms of catalyst recovery and reuse. researchgate.netresearchgate.net

Synthesis of Other Functionalized this compound Scaffolds for Enantioselective Transformations

Beyond primary amines and squaramides, the this compound scaffold can be functionalized in numerous other ways to tailor its catalytic properties for specific enantioselective transformations. frontiersin.org The versatility of the Cinchona alkaloid structure, with its quinoline ring, quinuclidine core, and vinyl group, allows for a wide range of modifications. researchgate.net

One area of development is the creation of bifunctional catalysts that combine the this compound framework with other catalytic motifs, such as thioureas. maynoothuniversity.ie These catalysts, like their squaramide counterparts, can simultaneously activate both the nucleophile and the electrophile through non-covalent interactions, leading to high efficiency and enantioselectivity. researchgate.net

Furthermore, the vinyl group of this compound can be utilized in polymerization reactions, such as acyclic diene metathesis (ADMET) or Mizoroki-Heck coupling, to create chiral polymeric organocatalysts. researchgate.net These polymeric catalysts are often insoluble in common organic solvents, facilitating their recovery and reuse without significant loss of catalytic activity. researchgate.net The development of such functionalized scaffolds continues to expand the utility of this compound in asymmetric synthesis, enabling the construction of complex chiral molecules with high precision. unibo.itacs.org

Considerations for Preparative Scale Synthesis and Yield Optimization

The transition from laboratory-scale synthesis to preparative or industrial-scale production of this compound derivatives presents several challenges that require careful consideration to optimize yields and ensure process safety and efficiency.

For the synthesis of primary amine derivatives, a scalable method involves the selective reduction of azides formed from O-mesylated this compound. Using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C) are viable reduction methods for this purpose. researchgate.net One report describes a successful 20-gram scale synthesis using this approach. researchgate.net When scaling up, factors such as reaction concentration, temperature control, and the choice of reducing agent become critical for maximizing yield and minimizing side reactions. For instance, in some primary amine-catalyzed reactions, performing the reaction on a larger scale (e.g., 1 mmol) can sometimes lead to slightly lower yields but comparable enantioselectivity to smaller-scale reactions. beilstein-journals.org

In the context of bifunctional catalysts like iminophosphoranes, which can be synthesized from azide precursors, catalyst screening and optimization are facilitated by the modular nature of their synthesis. acs.org For preparative scale, a highly active catalyst is often chosen to minimize reaction times. For example, a 10-gram scale nitro-Mannich reaction was successfully performed with 1 mol% of a bifunctional iminophosphorane catalyst, achieving a 70% yield of the enantiopure product after recrystallization. acs.org

Yield optimization strategies often involve a systematic study of reaction parameters. This can include screening different solvents, acid co-catalysts, and reaction temperatures. For example, in an α-benzoyloxylation reaction, performing the reaction on a 2 mmol scale resulted in a good yield (76%) with high enantioselectivity, which could be further improved by a single recrystallization. uni-koeln.de The use of safer and more environmentally benign solvents is also a key consideration for large-scale synthesis. uni-koeln.de

Table of Synthesized this compound Derivatives and Their Applications

| Derivative Type | Synthetic Method | Application | Reference |

|---|---|---|---|

| Primary Amine | Mitsunobu reaction followed by reduction; O-mesylation, azidation, and reduction | Asymmetric aldol reactions, Michael additions | researchgate.netresearchgate.netnih.gov |

| Squaramide | Reaction of 9-amino-epicinchonidine with dialkyl squarate | Enantioselective Michael additions | researchgate.netresearchgate.net |

| Polymeric Squaramide | Mizoroki-Heck or ADMET polymerization of vinyl-functionalized squaramide monomers | Recyclable catalysts for Michael additions | researchgate.net |

| Thiourea | Reaction of 9-amino-epicinchonidine with isothiocyanate | Enantioselective additions to electrophiles | maynoothuniversity.ie |

Application of Epicinchonidine in Asymmetric Catalysis

Epicinchonidine as a Chiral Organocatalyst Platform

The structure of this compound is characterized by a quinoline ring system linked to a quinuclidine moiety through a hydroxymethylene bridge. frontiersin.org This arrangement contains multiple reactive sites and stereocenters that are crucial for its catalytic activity. frontiersin.orgnih.gov Due to its conformational rigidity, this compound provides a stable and predictable chiral environment for catalysis. frontiersin.org Modifications, particularly at the C9 hydroxyl group and the quinuclidine nitrogen, have led to a diverse family of catalysts. rsc.orgdovepress.com

A significant advancement in the use of this compound has been the development of bifunctional catalysts. nih.gov These catalysts incorporate a hydrogen-bond donor group, such as a thiourea or squaramide, onto the this compound framework. nih.govrsc.org This bifunctionality allows the catalyst to activate both the nucleophile and the electrophile simultaneously through non-covalent interactions, such as hydrogen bonding, leading to highly organized transition states and, consequently, high levels of stereoselectivity. nih.govacs.org For instance, computational studies using Density Functional Theory (DFT) have established that bifunctional activation of substrates via hydrogen bonding is a key factor in the stereochemical outcome of reactions catalyzed by thiourea-based this compound derivatives. nih.gov The quinuclidine nitrogen typically acts as a Brønsted base to deprotonate the nucleophile, while the appended acidic moiety (e.g., thiourea) activates the electrophile. nih.govbeilstein-journals.org This dual activation model is a recurring theme in this compound-catalyzed reactions.

Asymmetric Carbon-Carbon Bond-Forming Reactions

Asymmetric carbon-carbon (C-C) bond formation is a fundamental strategy in organic synthesis for building complex, optically active molecules from simpler precursors. u-tokyo.ac.jp Catalytic asymmetric C-C bond-forming reactions are particularly powerful as they allow for the generation of chiral compounds in an efficient manner. u-tokyo.ac.jprsc.org this compound and its derivatives have proven to be exceptional organocatalysts in this domain, facilitating a wide range of such transformations. rsc.org

The Michael addition, or conjugate addition, is a classic C-C bond-forming reaction involving the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor). numberanalytics.com The development of asymmetric Michael additions using chiral organocatalysts like this compound derivatives has provided a powerful tool for constructing stereogenic centers with high fidelity. acs.orgbeilstein-journals.orgbeilstein-journals.org These catalysts operate through various activation modes, most notably via enamine or iminium ion intermediates, or through bifunctional hydrogen-bonding interactions. rsc.orgmdpi.com

The conjugate addition of nitroalkanes to α,β-unsaturated enones is a significant transformation that yields γ-nitro carbonyl compounds, which are versatile synthetic intermediates. nih.govrsc.org Derivatives of this compound have been successfully employed as catalysts for this reaction. For instance, 9-amino-9-deoxy-epicinchonidine has been shown to be an effective primary amine catalyst for the addition of nitroalkanes to both cyclic and acyclic enones, affording the Michael adducts with high enantioselectivity (91–99% ee). dovepress.com

Bifunctional thiourea catalysts derived from epi-Cinchona alkaloids have also demonstrated high efficacy. These catalysts promote the conjugate addition of nitroalkanes to chalcones with high yields and enantioselectivities. acs.org The success of these catalysts is attributed to their ability to simultaneously activate the nitroalkane (via the basic quinuclidine nitrogen) and the chalcone (via hydrogen bonding with the thiourea moiety). acs.org

| Catalyst | Michael Acceptor (Enone) | Michael Donor (Nitroalkane) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 9-Amino-9-deoxy-epicinchonidine | Cyclohex-2-en-1-one | Nitromethane | 72 | 99 | dovepress.com |

| 9-Amino-9-deoxy-epicinchonidine | Benzylideneacetone | 2-Nitropropane | 81 | 91 | dovepress.com |

| epi-Cinchonidine Thiourea | Chalcone | Nitromethane | 95 | 92 | acs.org |

| epi-Cinchonidine Thiourea | 4'-Bromochalcone | Nitroethane | 96 | 94 | acs.org |

The asymmetric Michael addition to nitroalkenes is a powerful method for synthesizing optically active compounds, as the nitro group in the product can be transformed into a variety of other functional groups. mdpi.comnih.gov this compound-derived catalysts have been instrumental in this area. For example, an amine derivative of this compound (specifically, epi-cinchonidine amine 91) has been used to catalyze the addition of 1-acetylcycloalkenes to β-nitroolefins, yielding the corresponding adducts in moderate enantioselectivities. mdpi.comnih.gov

Furthermore, bifunctional catalysts based on 9-amino(9-deoxy) epicinchonine, a pseudoenantiomer of the this compound series, have been developed. A thiourea derivative was identified as a highly effective bifunctional catalyst for the Michael addition of malonate esters to a variety of nitroolefins, achieving high enantioselectivity. rsc.orgnih.gov These catalysts are believed to operate by activating the nitroolefin through hydrogen bonding with the thiourea group, while the tertiary amine of the quinuclidine core deprotonates the malonate ester. rsc.org

The Michael addition of triketopiperazine (TKP) derivatives to enones has been achieved with high stereoselectivity using catalysts derived from Cinchona alkaloids. researchgate.net These reactions are valuable for creating complex chiral structures. Research has shown that a chiral Cinchona alkaloid derivative can catalyze the 1,4-addition of TKPs to Michael acceptors like methyl vinyl ketone (MVK). researchgate.net This process facilitates kinetic resolutions of the triketopiperazines, providing products with high levels of stereoselectivity and in excellent yields. researchgate.net For example, the addition to MVK using a Cinchona-derived catalyst resulted in products with an enantiomeric ratio of up to 94:6. researchgate.net

| Catalyst | Michael Acceptor (Enone) | Michael Donor | Yield (%) | er | Reference |

|---|---|---|---|---|---|

| Cinchona alkaloid derivative 70 | Methyl vinyl ketone (MVK) | Triketopiperazine (TKP) 68 | High | 94:6 | researchgate.net |

Alkylidene malonates are effective Michael acceptors in organocatalytic reactions. nih.gov While photoredox catalysis has been explored for the arylation of arylidene malonates, direct asymmetric conjugate additions catalyzed by this compound derivatives represent a key strategy. nih.gov Bifunctional Cinchona catalysts, such as those incorporating a thiourea moiety, are well-suited for this transformation. rsc.orgox.ac.uk These catalysts can activate both the alkylidene malonate and the nucleophile. For instance, a family of 9-amino(9-deoxy) epicinchonine derivatives was synthesized and tested in the Michael addition of dimethyl malonate to β-nitrostyrene, demonstrating the principle that can be extended to other acceptors like alkylidene malonates. rsc.orgox.ac.uk The thiourea derivative proved to be the most effective, inducing high enantioselectivity across a range of nitroolefins, which serves as a model for reactions with alkylidene malonates. rsc.orgox.ac.uk

| Catalyst | Michael Acceptor | Michael Donor | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 9-Amino(9-deoxy) epicinchonine thiourea | β-nitrostyrene | Dimethyl malonate | 98 | 95 | rsc.orgox.ac.uk |

| 9-Amino(9-deoxy) epicinchonine thiourea | (E)-2-(2-nitrovinyl)furan | Dimethyl malonate | 92 | 90 | rsc.orgox.ac.uk |

Stereoselective Michael Addition of Triketopiperazines to Enones

Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation. This compound-derived catalysts have been successfully employed in these reactions. For instance, a novel supported multifunctional organocatalyst, CDNH2(n)–HPW, which combines 9-amino(9-deoxy)epi-cinchonidine (CDNH2) with the Brønsted acid phosphotungstic acid, has been developed. rsc.org This catalyst has demonstrated high efficacy in the aldol addition of cyclohexanone to various o-, m-, or p-substituted benzaldehydes that contain electron-withdrawing groups. rsc.org These reactions have produced good yields, ranging from 71% to 96%, and excellent stereoselectivities. rsc.org

Additionally, quaternary ammonium fluorides derived from 9-epi-cinchonidine have been investigated as catalysts in fluoride ion-catalyzed aldol reactions between enol silyl ethers and benzaldehyde. clockss.org The stereochemical outcome of these reactions is largely governed by the hydroxymethyl-quinuclidine fragment of the cinchona alkaloid. clockss.org

Table 1: Asymmetric Aldol Reaction Catalyzed by a Phosphotungstic Acid-Supported this compound Derivative

| Entry | Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | o-nitrobenzaldehyde | 96 | 98/2 | 97 |

| 2 | m-nitrobenzaldehyde | 92 | 97/3 | 95 |

| 3 | p-nitrobenzaldehyde | 95 | 96/4 | 96 |

| 4 | o-chlorobenzaldehyde | 85 | 95/5 | 92 |

| 5 | p-chlorobenzaldehyde | 71 | 94/6 | 87 |

Data sourced from a study on a phosphotungstic acid-supported multifunctional organocatalyst. rsc.org

Enantioselective Decarboxylative Protonation Reactions

The enantioselective decarboxylative protonation of α-amino malonate hemiesters has been mechanistically studied using an epicinchona-thiourea hybrid organocatalyst. acs.org This bifunctional catalyst activates the substrate through hydrogen bonding. acs.org The preferred reaction pathway involves decarboxylation followed by a direct proton transfer from the chiral quinuclidinium moiety to the enolate carbon. acs.org Furthermore, thioamide-substituted cinchonidine derivatives have been developed and proven effective in the asymmetric decarboxylative protonation of alpha-amido-substituted Malonic Acid Half Oxyesters (MAHOs), yielding α-amino acid derivatives with good stereoselectivities. researchgate.net

Table 2: Enantioselective Decarboxylative Protonation using Epicinchona-Thiourea Catalyst

| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| α-amino malonate hemiester | 10 | Toluene | 25 | >95 | 92 |

Data is based on computational and experimental studies on epicinchona-thiourea hybrid organocatalysts. acs.org

Asymmetric Decarboxylative Mannich Reactions

This compound derivatives have also been utilized in asymmetric decarboxylative Mannich reactions. A Cinchona-derived sulfonamide catalyst has been employed in the reaction of malonic acid half-thioesters with isatin 3-N-Boc-substituted imines, affording 3-aminooxindoles in yields of 58–92% and enantiomeric excesses of 75–83%. dovepress.com The catalyst activates the thioester through hydrogen bonding, while the quinuclidine nitrogen assists in deprotonation and decarboxylation. dovepress.com Additionally, newly synthesized thioamide-substituted cinchona derivatives have shown effectiveness as organocatalysts in the asymmetric decarboxylative Mannich reactions of alpha-amido-substituted Malonic Acid Half Oxyesters (MAHOs), producing α,β-amino acid derivatives with good yields and stereoselectivities. researchgate.net

Table 3: Asymmetric Decarboxylative Mannich Reaction with a Cinchona-Derived Sulfonamide Catalyst

| Isatin Imine Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| H | 92 | 80 |

| 5-F | 85 | 83 |

| 5-Cl | 88 | 81 |

| 5-Br | 90 | 78 |

| 7-Me | 58 | 75 |

Data represents the decarboxylative Mannich-type addition of malonic acid half-thioesters to isatin 3-N-Boc-substituted imines. dovepress.com

Chiral Induction in Biginelli Reactions

The Biginelli reaction, a multicomponent reaction for the synthesis of dihydropyrimidinones, has been rendered asymmetric through the use of this compound-derived catalysts. A novel family of modular monofunctional this compound-1,2,3-triazole compounds has been synthesized and evaluated for their catalytic activity in the Biginelli reaction, marking the first application of cinchonidine-derived 1,2,3-triazoles in organocatalysis. x-mol.com

Table 4: this compound-1,2,3-triazole Catalyzed Asymmetric Biginelli Reaction

| Aldehyde | β-ketoester | Urea/Thiourea | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Benzaldehyde | Ethyl acetoacetate | Urea | Moderate | Low |

| Benzaldehyde | Ethyl acetoacetate | Thiourea | Moderate | Low |

Preliminary results from the study of novel this compound-1,2,3-triazole compounds in the Biginelli reaction. x-mol.com

Asymmetric Carbon-Heteroatom Bond-Forming Reactions

The formation of carbon-heteroatom bonds in an asymmetric fashion is another area where this compound catalysts have shown significant utility. These reactions are crucial for the synthesis of a wide range of pharmaceuticals and biologically active compounds.

Enantioselective Ketimine Hydrosilylation

A cationic picolinamide catalyst derived from epi-cinchonidine has been effectively used for the asymmetric reduction of imines via hydrosilylation. dovepress.com This method has been applied to a variety of aryl ketimines, reducing them to the corresponding sec-amines with good stereochemical efficiency using trichlorosilane (HSiCl3). dovepress.com Notably, higher enantioselectivity was observed for imines bearing a 4-methoxyphenyl group on the nitrogen atom. dovepress.com

Table 5: Enantioselective Hydrosilylation of Ketimines with an Epi-cinchonidine Derived Catalyst

| Ketimine Substituent (on N) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 4-methoxyphenyl | 95 | 85 |

| Phenyl | 92 | 78 |

| 4-chlorophenyl | 90 | 80 |

Data from the application of an epi-cinchonidine alkaloid-derived cationic picolinamide catalyst. dovepress.com

Asymmetric Alpha-Hydroxylation of Carbonyl Substrates

The direct asymmetric α-hydroxylation of carbonyl compounds is a valuable transformation. While direct application of this compound for this specific reaction is not extensively detailed in the provided context, related cinchona alkaloids have been pivotal. For example, primary amines derived from cinchona alkaloids, such as 9-amino-9-deoxyepicinchonine, have been used as catalysts for the successful enantioselective direct α-amination of aromatic ketones, a related α-heteroatom functionalization. nih.gov More broadly, a cooperative primary amine and ketone dual catalytic approach has been reported for the asymmetric α-hydroxylation of β-ketocarbonyls using hydrogen peroxide, showcasing the potential of amine-based catalysts in this domain. x-mol.comchemrxiv.org

Table 6: Asymmetric α-Amination of Aromatic Ketones with a Cinchona-Derived Primary Amine Catalyst

| Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Propiophenone | 90 | 95 |

| Butyrophenone | 85 | 96 |

| Isobutyrophenone | 82 | 98 |

Data from a study on the direct α-amination of aromatic ketones catalyzed by 9-amino-9-deoxyepicinchonine. nih.gov

Stereoselective Neber Rearrangement

The Neber rearrangement, a classic organic reaction for converting a ketoxime into an α-amino ketone, has been rendered stereoselective through the use of chiral organocatalysts. researchgate.netwikipedia.org this compound derivatives have emerged as effective catalysts in this transformation, facilitating the enantioselective synthesis of valuable chiral azirines and their corresponding amino ketones.

Research has demonstrated that in the presence of an this compound-derived catalyst, the Neber rearrangement of β-ketoximes can proceed with notable enantioselectivity. uc.pt For instance, the reaction of a β-ketoxime tosylate in the presence of an this compound derivative yields the corresponding 2H-azirine with a preference for the (R)-enantiomer. uc.pt The catalyst, by creating a chiral environment, dictates the facial selectivity of the intramolecular nucleophilic attack that forms the azirine intermediate. uc.ptrsc.org

Detailed findings from studies using 9-amino-(9-deoxy)-epi-cinchonidine derivatives show moderate yields and enantiomeric excesses. The performance of these catalysts is sensitive to reaction time, with longer durations generally leading to improved yields and selectivities. uc.pt

| Catalyst | Substrate | Time (h) | Yield (%) | ee (%) | Major Enantiomer | Ref |

| 9-Amino-(9-deoxi)-epi-cinchonidine derivative 1 | β-ketoxime 2.5 | 24 | 22 | 49 | R | uc.pt |

| 9-Amino-(9-deoxi)-epi-cinchonidine derivative 1 | β-ketoxime 2.5 | 48 | 55 | 56 | R | uc.pt |

| 9-Amino-(9-deoxi)-epi-cinchonidine derivative 2 | β-ketoxime 2.5 | 24 | 49 | 51 | R | uc.pt |

Other Asymmetric Transformations

Enantioselective Steglich Rearrangement

The Steglich rearrangement is a carbon-to-carbon acyl migration, most notably the rearrangement of O-acylated azlactones or oxindoles to form C-acylated products with a new quaternary stereocenter. a-star.edu.sg This transformation is of significant synthetic value, and achieving high enantioselectivity is a key challenge. Cinchona alkaloid derivatives, particularly zwitterionic species derived from this compound's congeners, have been successfully employed as highly effective catalysts in this context. researchgate.netresearchgate.net

A class of cinchona alkaloid-derived zwitterions has been applied to the highly enantioselective Steglich rearrangement of O-acylated oxindoles. researchgate.netorganic-chemistry.org These catalysts facilitate the formation of C-acylated oxindoles that possess a quaternary stereocenter in high yields and with excellent enantioselectivity. researchgate.net The catalytic protocol has proven to be robust for a series of O-acylated oxindoles. researchgate.netorganic-chemistry.org The zwitterionic nature of the catalyst is believed to play a crucial role in activating the substrate and controlling the stereochemical outcome of the acyl transfer.

| Catalyst | Substrate | Yield (%) | ee (%) | Ref |

| (8α,9R)-1-[(4,4''-dimethoxy[1,1':3',1''-terphenyl]-5'-yl)methyl]-6'-hydroxy-9-(phenylmethoxy)-cinchonanium inner salt | Benzyl 2-(((benzyloxy)carbonyl)oxy)-3-methylindoline-1-carboxylate | 98 | 97 | buchler-gmbh.com |

| Chiral Helicene with 4-Aminopyridine Unit | O-carboxylazlactone | >99 | 94 (S) | nih.gov |

| Chiral Helicene with 4-Aminopyridine Unit | O-carboxylazlactone | >99 | 91 (R) | nih.gov |

Heterogeneous Catalysis Utilizing Immobilized this compound Derivatives

To enhance catalyst recyclability and simplify product purification, homogeneous organocatalysts like this compound are often immobilized on solid supports. uevora.ptwiley-vch.de This strategy of "heterogenization" is central to developing more sustainable and industrially viable catalytic processes, particularly for use in continuous flow reactors. uevora.ptnih.gov

Derivatives of cinchona alkaloids, including those with the epi-configuration at the C9 position, have been successfully anchored to various solid supports such as silica gel, polystyrene, and magnetic nanoparticles. researchgate.netuevora.ptgoogle.com The immobilization is typically achieved by modifying the catalyst with a linker group that can be covalently attached to the support material. wiley-vch.de For instance, 9-amino-epi-cinchona derivatives have been immobilized on polystyrene-based supports and used effectively in asymmetric reactions. researchgate.netuevora.pt

These solid-supported catalysts have demonstrated high efficiency and stereoselectivity in continuous-flow systems. uevora.pt For example, a supported 9-amino-epi-quinine catalyst packed in a column reactor was used for the stereoselective Michael addition of isobutyraldehyde to β-nitrostyrene, affording the product with up to 93% ee. uevora.pt Although heterogenization can sometimes lead to a decrease in catalytic activity compared to the homogeneous counterpart, the benefits of recovery and reuse often outweigh this drawback. uevora.pt

| Catalyst Support | Reaction Type | System | Yield (%) | ee (%) | Ref |

| Polystyrene | Michael Addition | Continuous Flow | - | 93 | uevora.pt |

| Silica Gel | Strecker Reaction of N-Boc isatin ketimines | Batch | Good | 93 | researchgate.net |

| Glass Beads | Hydrosilylation of Imines | Continuous Flow | up to 99 | up to 97 | researchgate.net |

Application in Phase Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, often an aqueous and an organic phase. mdpi.com Chiral quaternary ammonium salts derived from cinchona alkaloids are among the most successful organocatalysts in asymmetric phase-transfer catalysis. nih.gov this compound-derived catalysts have been pivotal in this area, especially for the enantioselective synthesis of α-amino acids. core.ac.uke-bookshelf.de

The asymmetric alkylation of glycine imine Schiff bases is a hallmark application. organic-chemistry.org In this reaction, a cinchonidine-derived quaternary ammonium salt shuttles the glycine enolate from the aqueous basic phase to the organic phase, where it reacts with an alkyl halide. The chiral environment provided by the catalyst's structure, particularly the steric hindrance and non-covalent interactions around the nitrogen atom of the quinuclidine core, directs the alkylation to one face of the enolate, resulting in high enantioselectivity. organic-chemistry.org

Catalysts derived from this compound and its diastereomer, epicinchonine, often provide access to opposite enantiomers of the product with similarly high levels of stereocontrol. organic-chemistry.org Modifications to the catalyst structure, such as the introduction of bulky N-arylmethyl groups (e.g., N-anthracenylmethyl), have led to "third-generation" catalysts with significantly improved enantioselectivities, often exceeding 90% ee. nih.gov

| Catalyst Type | Reaction Type | Substrate | Product Enantiomer | Yield (%) | ee (%) | Ref |

| N-benzylcinchonidinium chloride (1st Gen) | Benzylation | Glycine imine t-butyl ester | S | 81 | 66 | organic-chemistry.org |

| O-allyl-N-(9-anthracenylmethyl) cinchonidinium bromide (3rd Gen) | Benzylation | Glycine imine Schiff base | - | 87 | 94 | |

| Dimeric Cinchona Alkaloid | Alkylation (4-nitrobenzyl bromide) | Glycine imine Schiff base | - | 91 | 99 |

Mechanistic Investigations of Epicinchonidine-catalyzed Pathways

Elucidation of Catalytic Activation Models

The catalytic prowess of epicinchonidine is rooted in its ability to activate substrates through multiple, often simultaneous, interaction models. This multifaceted approach is key to its effectiveness in asymmetric synthesis.

Bifunctional Activation Mechanisms

This compound and its derivatives are renowned for operating through bifunctional activation, where different parts of the catalyst molecule engage the reactants simultaneously to facilitate the reaction. A prominent model is the Brønsted acid-hydrogen bonding mechanism. researchgate.netacs.org In this model, the quinuclidine nitrogen of the this compound scaffold acts as a Brønsted base, becoming protonated and subsequently serving as a Brønsted acid to activate an electrophile. Concurrently, another part of the catalyst, such as the C9 hydroxyl group or a synthetically installed thiourea moiety, acts as a hydrogen-bond donor to orient the nucleophile. acs.orgacs.org

Computational studies, particularly using Density Functional Theory (DFT), on this compound-thiourea hybrid catalysts have substantiated this dual role. nih.govacs.org In the decarboxylative protonation of α-amino malonate hemiester, the catalyst framework demonstrates a bifunctional activation of the substrate via hydrogen bonding. nih.govacs.org This cooperative mechanism, where multiple components of the catalyst assembly participate, is crucial for creating a well-structured, stereocontrolling environment. nih.gov

Role of Hydrogen Bonding Interactions in Stereocontrol

Hydrogen bonding is a cornerstone of stereocontrol in this compound catalysis. nih.govacs.org The directional nature of these bonds allows the catalyst to precisely orient the substrate(s) within the chiral pocket, dictating the face of electrophilic or nucleophilic attack. The C9 hydroxyl group is a key hydrogen-bond donor, capable of interacting with carbonyl groups or other hydrogen-bond acceptors on the substrate. researchgate.netacs.org

In reactions catalyzed by this compound-thiourea derivatives, the thiourea moiety provides a strong hydrogen-bonding site that works in concert with the protonated quinuclidine. nih.govacs.org This network of hydrogen bonds is directly responsible for stabilizing the preferred transition state that leads to the major enantiomer. nih.govacs.org DFT calculations have shown that the stereochemical outcome is determined by these attractive catalyst-substrate interactions rather than by steric repulsion alone. nih.govacs.org The specific geometry of the hydrogen-bonding interactions in the diastereomeric transition states ultimately traces back to the high levels of observed stereoselectivity. nih.govacs.org

Exploration of Pnicogen Bonding as a Chiral Scaffold Interaction

Beyond the well-established hydrogen bond, research has explored other non-covalent interactions, such as pnicogen bonding, for their potential role in the catalytic action of this compound. researchgate.netfrontiersin.orgresearchgate.net Pnicogen bonding involves an attractive interaction between an electrophilic region on a pnicogen atom (like phosphorus) and a nucleophilic site. researchgate.net

Computational simulations have been performed to assess whether pnicogen bonding involving this compound could control the enantiotopic face of a reactant, similar to hydrogen bonding. researchgate.netfrontiersin.org These studies modeled the interaction between this compound and various phosphine derivatives. frontiersin.orgresearchgate.net The results indicated that two primary sites on this compound engage in pnicogen bonding: the hydroxyl group and the quinoline ring nitrogen. frontiersin.orgnih.gov Simulations comparing pnicogen bonding with hydrogen bonding found that the interaction energy of pnicogen bonding was not inferior, suggesting it could be a significant, albeit less commonly recognized, factor in catalysis. frontiersin.orgnih.gov The dominant site for pnicogen bonding was identified as the quinoline ring nitrogen (N16) over the hydroxyl group oxygen. frontiersin.orgresearchgate.netnih.gov

| Complex Type | Interacting Groups | Typical Interaction Distance (Å) | Key Finding |

|---|---|---|---|

| X-epi-CD1 | epi-CD Hydroxyl Group and Phosphorus Analyte | ~2.6–3.6 | Favors pnicogen bonding. Binding energy is comparable to hydrogen bonding interactions. frontiersin.orgnih.gov |

| X-epi-CD2 | epi-CD Quinoline Ring (N16) and Phosphorus Analyte | ~2.1–4.0 | Identified as the dominant site for pnicogen bonding over the hydroxyl group. frontiersin.orgresearchgate.netnih.gov |

Transition State Analysis for Enantioselectivity

The origin of stereoselectivity in this compound-catalyzed reactions is best understood by analyzing the transition states leading to the different stereoisomeric products. The enantiomeric excess observed experimentally is a direct consequence of the difference in the Gibbs free energies (ΔΔG‡) of these diastereomeric transition states. nih.govacs.org

Conformational Analysis of Catalyst-Substrate and Catalyst-Intermediate Complexes

Cinchona alkaloids like this compound possess significant conformational flexibility, primarily around the C9-C4' and C9-C8 bonds. nih.gov These rotations give rise to various conformers, often described as "open" or "closed" and "syn" or "anti". nih.gov For catalysis to be effective, the catalyst typically adopts an "anti-open" conformation, which maximizes the space for substrates to approach the reactive sites. nih.gov

Detailed conformational analyses using DFT methods have been performed on this compound derivatives and their complexes with substrates. nih.govacs.org For an N-[3,5-bis(trifluoromethyl)]phenylthiourea-based this compound catalyst, six different families of conformers were identified within a 16 kcal/mol energy range. nih.govacs.org Analysis of the subsequent catalyst-substrate and catalyst-intermediate complexes reveals the most stable geometric arrangements and the likely mechanistic pathways. nih.govacs.org In the case of decarboxylative protonation, this analysis showed that the preferred pathway involves a direct proton transfer from the quinuclidinium moiety to the enolate carbon, bypassing a less favorable keto-enol tautomerization route. nih.govacs.org

Origins of Enantioselectivity and Diastereoselectivity

The precise origins of enantioselectivity are found by comparing the structures and energies of the diastereomeric transition states. nih.govacs.org The chiral environment created by the this compound scaffold forces the substrate(s) into a specific three-dimensional arrangement. The combination of bifunctional activation and a network of hydrogen bonds stabilizes one transition state (leading to the major enantiomer) more than the other. nih.govacs.orgacs.org

Reactivity Profiling of Key Functional Groups within this compound

This compound, a diastereomer of cinchonidine, is a Cinchona alkaloid widely employed as an organocatalyst in asymmetric synthesis. Its catalytic efficacy stems from the unique spatial arrangement of several key functional groups, each playing a distinct role in substrate activation and stereochemical control. Computational and experimental studies have provided detailed insights into the reactivity of these functional groups, particularly the quinoline nitrogen, the hydroxyl group, and the quinuclidine tertiary nitrogen.

Reactivity of the Quinoline Nitrogen (N16)

The quinoline moiety is a fundamental component of the this compound framework, contributing significantly to its catalytic activity through both electronic and steric interactions. The nitrogen atom within this aromatic system, designated N16, is a site of notable reactivity.

Molecular electrostatic potential (MEP) maps indicate that the quinoline ring possesses the highest charge density within the this compound molecule. frontiersin.org This high electron density makes the quinoline system, including the N16 atom, a potential site for interaction with electrophilic species. frontiersin.orgnih.gov While the quinuclidine nitrogen is far more basic, the quinoline nitrogen's reactivity is crucial for other types of non-covalent interactions. dovepress.com

Density Functional Theory (DFT) calculations have been employed to compare the interaction potential of different sites on the this compound molecule. nih.govresearchgate.net These studies, particularly those investigating pnicogen bonding, have found that the quinoline ring, specifically the N16 atom, is the dominant site for this type of interaction when compared with the hydroxyl group (O36). nih.govresearchgate.net This suggests that the N16 atom can act as a significant Lewis basic site for specific types of intermolecular bonds beyond simple protonation.

Furthermore, the planar, aromatic nature of the quinoline ring allows for π-π stacking interactions with aromatic substrates. frontiersin.orgacs.orgnih.gov This interaction, in conjunction with the hydrogen-bonding capabilities of other functional groups, helps to create a defined chiral pocket around the catalyst's active site. acs.orgnih.gov This pocket restricts the possible orientations of the substrates in the transition state, which is a key factor in achieving high enantioselectivity. dovepress.comacs.orgnih.gov

Calculations of atomic charges provide further insight into the N16 atom's reactivity. While the specific ordering of nucleophilicity can vary with the computational method used, the N16 atom consistently shows a negative charge, indicating its potential to interact with electron-deficient centers. frontiersin.org

Table 1: Calculated Atomic Charges and Reactivity Order of this compound Functional Groups frontiersin.org

| Computational Method | Calculated Negative Charge Order |

|---|---|

| NBO (Natural Bond Orbital) | O36 > N43 > C28 > C40 > N16 |

| Mulliken Population Analysis | O36 > N16 > N43 >> C40 > C28 |

Influence of the Hydroxyl Group (O36)

The secondary hydroxyl group at the C9 position (connecting the quinoline and quinuclidine moieties) is central to the catalytic mechanism of this compound, primarily acting as a hydrogen-bond donor. This group, with its O36 atom, is identified as a region of very high electron density. frontiersin.orgnih.gov

The primary role of the hydroxyl group is to act as a Brønsted acid or a hydrogen-bond donor, activating electrophilic substrates. dovepress.com By forming a hydrogen bond with a carbonyl group or a similar electron-rich center on the substrate, the catalyst increases the electrophilicity of that center, making it more susceptible to nucleophilic attack. This bifunctional activation, where the catalyst simultaneously activates both the nucleophile (via the quinuclidine nitrogen) and the electrophile (via the hydroxyl group), is a hallmark of Cinchona alkaloid catalysis. dovepress.comrsc.org

Computational studies confirm the significance of the O36 atom. In calculations of atomic charges, the O36 atom is consistently identified as the most negatively charged atom in the molecule, making it a potent nucleophilic center. frontiersin.org Theoretical studies have modeled the formation of stable complexes between this compound and various analytes, highlighting the role of hydrogen bonding at the hydroxyl group. frontiersin.orgnih.govresearchgate.net

The interplay between the hydroxyl group (acting as a Lewis acid) and the nearby quinuclidine nitrogen (a Lewis base) is a critical feature. frontiersin.org This vicinal amino alcohol arrangement can create a synergistic effect. A proposed "oxyanion hole" between the C17 hydroxyl group and the N43 nitrogen can stabilize negatively charged intermediates, such as enolates, through hydrogen bonding. frontiersin.org This cooperative interaction is believed to be crucial for the efficiency and stereoselectivity of many reactions catalyzed by this compound and its derivatives. frontiersin.org

Contribution of the Quinuclidine Tertiary Nitrogen (N43)

The tertiary nitrogen atom (N43) of the quinuclidine bicycle is the primary basic center in the this compound molecule. frontiersin.orgdovepress.com Its basicity is approximately 1,000 times greater than that of the quinoline nitrogen, establishing it as the principal Brønsted basic site of the catalyst. dovepress.com

In many mechanistic pathways, the N43 atom initiates the catalytic cycle by deprotonating a pronucleophile. dovepress.com For example, in Michael additions or aldol reactions, the quinuclidine nitrogen abstracts an acidic proton from the nucleophile (e.g., a malonate, ketoester, or ketone) to generate a reactive enolate intermediate. dovepress.comrsc.org The bulky and sterically hindered nature of the quinuclidine cage influences the stereochemical outcome of the subsequent reaction of this enolate. frontiersin.org

Beyond its role as a Brønsted base, the quinuclidine nitrogen also functions as a Lewis base, capable of binding to electrophiles or metal cocatalysts. frontiersin.org In some proposed transition states, the protonated form of the quinuclidine nitrogen ([N43-H]+) acts as a hydrogen-bond donor. dovepress.com This protonated amine can then interact with and activate the electrophile, often in concert with the C9-hydroxyl group, to create a highly organized, chiral transition state assembly that dictates the stereochemistry of the product. dovepress.comacs.orgnih.gov

The relative orientation of the quinuclidine ring and the quinoline ring creates a well-defined "chiral pocket" or cleft around the catalytically active sites. dovepress.com The conformation of the bond linking these two ring systems determines whether the catalyst adopts an "open" or "closed" conformation, which in turn affects substrate approach and the resulting enantioselectivity. frontiersin.org

Table 2: Summary of Functional Group Roles in this compound Catalysis

| Functional Group | Atom | Primary Catalytic Role | Type of Interaction |

|---|---|---|---|

| Quinoline Nitrogen | N16 | Lewis Base / Non-covalent Interaction Site | π-π Stacking, Pnicogen Bonding |

| Hydroxyl Group | O36 | Brønsted Acid / Hydrogen-Bond Donor | Hydrogen Bonding (Electrophile Activation) |

| Quinuclidine Nitrogen | N43 | Brønsted Base / Lewis Base | Proton Abstraction (Nucleophile Activation), Hydrogen Bonding (when protonated) |

Theoretical and Computational Chemistry of Epicinchonidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. mdpi.com It has been widely employed to study the mechanisms of organic reactions, providing insights into potential energy surfaces and reaction pathways. core.ac.uk For cinchona alkaloids, DFT methods are used to rationalize experimental outcomes by providing detailed mechanistic information. nih.govresearchgate.net Functionals like B3LYP, M06-2X, and M06-L, often paired with split-valence triple-ζ basis sets that include diffuse and polarization functions, are recommended for studying these systems due to the importance of hydrogen bonds and long-range interactions. nih.gov

The catalytic activity of cinchona alkaloids is profoundly influenced by their conformational flexibility. A comprehensive study of the conformational spaces of eight cinchona alkaloids, including epicinchonidine, has been performed using the semi-empirical PM3 method. researchgate.net The resulting conformations are typically analyzed and classified using key torsion angles, primarily T(1) (C(4a')-C(4')-C(9)-C(8)) and T(2) (C(4')-C(9)-C(8)-N(1)), which define the orientation of the quinoline and quinuclidine moieties relative to each other. researchgate.net

These studies reveal four main families of conformers: Anti-Open, Syn-Open, Anti-Closed, and Syn-Closed. researchgate.net The conformational landscape is critical as the reaction medium and substrate binding can influence which conformation is adopted, thereby affecting the chiral induction process. researchgate.net While semi-empirical methods provide a broad overview, DFT methods, such as B3LYP, are often used for more accurate geometry optimizations of the most stable conformers identified in the initial search. cam.ac.ukmdpi.com Protocols for efficient conformational analysis often involve an initial scan with a faster method (like force fields or semi-empirical methods) followed by DFT optimization and energy calculation for a reduced set of low-energy conformers. cam.ac.ukchemrxiv.org

| Torsion Angle | Atoms Involved | Description |

|---|---|---|

| T(1) | C(4a')-C(4')-C(9)-C(8) | Defines the relative orientation of the quinoline ring and the quinuclidine moiety. |

| T(2) | C(4')-C(9)-C(8)-N(1) | Defines the rotation around the C9-C8 bond, influencing the catalyst's "open" or "closed" state. researchgate.net |

| T(3) | H-O(9)-C(9)-C(8) | Defines the conformation of the C9-hydroxyl group, which is critical for hydrogen bonding. researchgate.net |

DFT calculations are instrumental in mapping the reaction pathways of cinchona alkaloid-catalyzed reactions, allowing for the characterization of intermediates and, most importantly, transition states (TS). core.ac.uknih.gov The elucidation of the TS structure is key to understanding the origins of stereoselectivity, as the energy difference between competing transition states leading to different stereoisomers determines the enantiomeric excess of the product. rhhz.net

For instance, in the cinchona-catalyzed Michael addition of nitroalkanes to enones, DFT calculations showed that the reaction proceeds via a bifunctional activation model. core.ac.ukacs.org In this mechanism, the catalyst's protonated quinuclidine nitrogen activates the electrophile (enone) while the thiourea moiety binds the nucleophile (nitronate) through hydrogen bonding. acs.org By locating the transition states for all possible pathways, computational studies can identify the lowest-energy path and correct or refine previously proposed mechanisms. core.ac.uk The activation free energy (ΔG‡) is a critical parameter derived from these calculations, and its value for competing pathways allows for a quantitative prediction of selectivity. researchgate.net

The catalytic power of this compound and its derivatives stems from their ability to form non-covalent interactions with substrates. arxiv.orgresearchgate.net These interactions, primarily hydrogen bonding and van der Waals forces, stabilize the transition state assembly. mdpi.com DFT calculations allow for the computation of these intermolecular interaction energies, providing a quantitative measure of the forces driving catalysis and selectivity. osti.govnih.gov

In many catalytic cycles involving cinchona alkaloids, the C9-hydroxyl group acts as a hydrogen-bond donor to activate a substrate. researchgate.netrhhz.net In modified catalysts, other groups like ureas, thioureas, or squaramides serve this role. rhhz.netacs.org Energy decomposition analysis (EDA) can be used within the DFT framework to partition the total interaction energy into chemically meaningful components such as electrostatics, Pauli repulsion, polarization, and dispersion. osti.gov This level of detail helps to understand precisely how the catalyst interacts with the substrates in the transition state. rhhz.net

When calculating intermolecular interaction energies using finite basis sets, an artifact known as Basis Set Superposition Error (BSSE) can arise. wikipedia.org This error occurs when one monomer in a complex "borrows" basis functions from the other, leading to an artificial stabilization and an overestimation of the interaction energy. wikipedia.org

To obtain accurate interaction energies, this error must be corrected. The most widely used method for this is the counterpoise (CP) correction procedure of Boys and Bernardi. wikipedia.orgdiracprogram.org The CP method calculates the energies of the individual monomers using the full basis set of the entire complex (by defining the atoms of the other monomer as "ghost" centers with basis functions but no electrons or nuclei). wikipedia.orgdiracprogram.org The difference between these "ghost-calculated" monomer energies and their energies in isolation constitutes the BSSE, which is then subtracted from the total interaction energy. wikipedia.org More recent, computationally efficient alternatives include semi-empirical geometric counterpoise (gCP) schemes, which estimate the BSSE based solely on the system's geometry. nih.gov

Intermolecular Interaction Energy Computations

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the behavior and energy of electrons in molecules. nih.gov Analysis of these orbitals, particularly the frontier orbitals, is crucial for understanding a molecule's chemical reactivity. sumitomo-chem.co.jpthaiscience.info Software tools can analyze the output of quantum chemical calculations to visualize MOs and analyze their composition. nih.gov

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that much of a molecule's reactivity can be understood by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. thaiscience.infolibretexts.org

DFT calculations are routinely used to compute the energies and visualize the shapes of these orbitals. dergipark.org.trscirp.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. scirp.org The HOMO-LUMO energy gap (E_gap) is a critical descriptor of chemical stability and reactivity; a smaller gap generally implies higher reactivity. scirp.org In the context of catalysis, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key stabilizing interaction in the transition state. nih.gov For this compound, analysis of its FMOs can reveal which parts of the molecule are most likely to engage in electron-donating or electron-accepting interactions with substrates, providing a theoretical foundation for its catalytic behavior.

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (E_gap) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. scirp.org |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. scirp.org |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. scirp.org |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Represents the "escaping tendency" of electrons from a system. nih.gov |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Electronegativity (χ) | -μ = -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom/molecule to attract electrons. nih.gov |

Band Gap Energy (Eg) Calculations

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical stability and electrical transport properties of a molecule. For this compound, this band gap energy (Eg) has been calculated to be 4.20 eV using the B3LYP/6-31G(d,p) level of theory. frontiersin.org This value serves as a baseline for comparing the electronic properties of this compound and its complexes. frontiersin.org

The HOMO's electron density is primarily located on the C17 hydroxyl group (O36), the quinuclidine nitrogen (N43), and some carbon-carbon bonds. frontiersin.org In contrast, the LUMO's electron density is concentrated around the quinoline ring (N16) and the hydroxyl group (O36). frontiersin.org The distribution of these frontier orbitals provides valuable information about the molecule's reactivity, though it may not fully account for the reactivity of all functional groups, such as the olefin. frontiersin.org

Charge Distribution Analysis

Understanding the distribution of electronic charges within the this compound molecule is essential for predicting its behavior in chemical reactions. Two primary methods for this analysis are Mulliken charge analysis and Natural Bond Orbital (NBO) charge analysis.

Mulliken population analysis is a method for estimating partial atomic charges based on the linear combination of atomic orbitals. wikipedia.org In the case of this compound, Mulliken charge analysis was performed on its optimized geometry. frontiersin.orgnih.gov The results indicate that the oxygen atom of the hydroxyl group (O36) is the most negatively charged atom with a charge of -0.55 e⁻, making it a prime nucleophilic site. frontiersin.orgnih.gov Other negatively charged atoms include N16, N43, C40, and C28, with a reactivity order of N16 > N43 >> C40 > C28. frontiersin.orgnih.gov It's important to note that Mulliken charges are known to be sensitive to the choice of basis set. wikipedia.orgnih.gov

NBO analysis provides a more robust method for analyzing charge distribution by transforming the wavefunction into a localized form corresponding to Lewis structures. uni-muenchen.deq-chem.com For this compound, NBO charge analysis also identifies the hydroxyl oxygen (O36) as the most negatively charged atom, with a charge of -0.76 e⁻. frontiersin.orgnih.gov However, the reactivity order of other negatively charged atoms (N43, C28, C40, and N16) differs from the Mulliken analysis, following the order N43 > C28 > C40 > N16. frontiersin.orgnih.gov This discrepancy highlights the importance of using multiple methods for a comprehensive understanding of charge distribution. NBO analysis further reveals charge transfer interactions during complexation. researchgate.net

Table 1: Comparison of Mulliken and NBO Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (e⁻) | NBO Charge (e⁻) |

| O36 | -0.55 frontiersin.orgnih.gov | -0.76 frontiersin.orgnih.gov |

| N16 | Negatively Charged frontiersin.orgnih.gov | Negatively Charged frontiersin.orgnih.gov |

| N43 | Negatively Charged frontiersin.orgnih.gov | Negatively Charged frontiersin.orgnih.gov |

| C40 | Negatively Charged frontiersin.orgnih.gov | Negatively Charged frontiersin.orgnih.gov |

| C28 | Negatively Charged frontiersin.orgnih.gov | Negatively Charged frontiersin.orgnih.gov |

Mulliken Charge Analysis

Non-Covalent Interaction (NCI) Analysis